4-Ethoxy-3,5-difluorobenzonitrile
Overview
Description
4-Ethoxy-3,5-difluorobenzonitrile is an organic compound with the molecular formula C9H7F2NO. It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzene ring, along with a nitrile group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3,5-difluorobenzonitrile typically involves the reaction of 3,5-difluorobenzonitrile with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation and Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields an amine, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
4-Ethoxy-3,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3,5-difluorobenzonitrile involves its interaction with specific molecular targets. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxybenzonitrile: Lacks the fluorine atoms, which can affect its chemical and biological properties.
4-Fluoro-3,5-dimethoxybenzonitrile: Contains methoxy groups instead of ethoxy, leading to different reactivity and applications.
Uniqueness
4-Ethoxy-3,5-difluorobenzonitrile is unique due to the combination of ethoxy and fluorine groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLWOCXSGQJUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300485 | |
Record name | 4-Ethoxy-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-27-9 | |
Record name | 4-Ethoxy-3,5-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001300485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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